Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
Overview
Description
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is a complex organic compound that features a benzoic acid core with a pyridinylcarbonyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid derivative followed by the introduction of the pyridinylcarbonyl group through a coupling reaction. The methyl ester group is then introduced via esterification, and the final N-oxide formation is achieved through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Pyridinylcarbonyl compounds: Molecules featuring the pyridinylcarbonyl group with varying functional groups.
Methyl ester derivatives: Compounds with the methyl ester functional group attached to different aromatic or aliphatic cores.
Uniqueness
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-oxide group adds an additional layer of complexity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)11-3-2-4-12(9-11)15-13(17)10-5-7-16(19)8-6-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNZWWWPWYCJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=[N+](C=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215410 | |
Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65101-47-5 | |
Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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